

4-Chloro-1H-indazol-6-ol chemical properties and structure

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Compound of Interest

Compound Name: 4-Chloro-1H-indazol-6-ol

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An In-Depth Technical Guide to **4-Chloro-1H-indazol-6-ol**: Properties, Structure, and Synthetic Insights for Drug Discovery Professionals

This technical guide provides a comprehensive overview of **4-Chloro-1H-indazol-6-ol**, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. While direct experimental data for this specific molecule is not extensively published, this document leverages established principles of organic chemistry and data from closely related analogues to present a robust profile of its chemical properties, structure, and potential applications. The insights herein are grounded in the extensive body of research on substituted indazoles, which are recognized as privileged scaffolds in medicinal chemistry.

Introduction to the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a cornerstone in the design of contemporary therapeutics.^{[1][2]} Indazole derivatives exhibit a wide array of pharmacological activities, including but not limited to, anti-inflammatory, antitumor, and anti-HIV properties.^{[1][2]} The versatility of the indazole scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific derivative, **4-Chloro-1H-indazol-6-ol**, elucidating its anticipated characteristics and strategic importance in the synthesis of novel drug candidates.

Chemical Properties and Structure of 4-Chloro-1H-indazol-6-ol

The structure of **4-Chloro-1H-indazol-6-ol** is characterized by a chloro substituent at the 4-position and a hydroxyl group at the 6-position of the indazole ring. This specific substitution pattern is anticipated to impart distinct chemical properties that are of interest in medicinal chemistry.

Table 1: Predicted Physicochemical Properties of **4-Chloro-1H-indazol-6-ol**

Property	Predicted Value	Rationale/Comparison
Molecular Formula	C ₇ H ₅ ClN ₂ O	Based on the chemical structure.
Molecular Weight	168.58 g/mol	Calculated from the molecular formula.
Appearance	Off-white to light brown solid	Inferred from related substituted indazoles.
Melting Point	>200 °C (with decomposition)	The presence of the hydroxyl group suggests strong intermolecular hydrogen bonding, leading to a higher melting point compared to non-hydroxylated analogues like 4-chloro-1H-indazole.
Solubility	Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol).	The hydroxyl group may slightly increase aqueous solubility compared to the parent 4-chloro-1H-indazole, while the overall aromatic character dictates solubility in organic solvents.
pKa	Phenolic proton: ~9-10; Indazole N-H: ~13-14	The hydroxyl group is expected to be weakly acidic, similar to other phenols. The indazole N-H is generally weakly acidic.

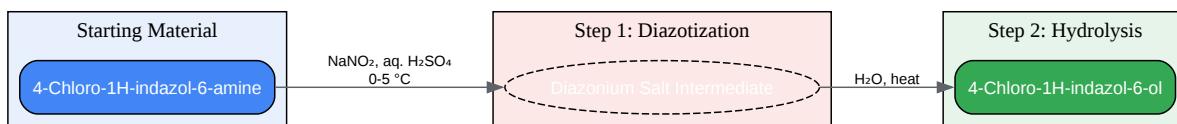
The chlorine atom at the 4-position acts as a bioisostere for other functional groups and can influence the electronic properties of the ring system. The hydroxyl group at the 6-position is a key feature, as it can act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets such as protein kinases.

Proposed Synthesis and Characterization

While a specific, published synthesis for **4-Chloro-1H-indazol-6-ol** is not readily available, a highly plausible synthetic route can be devised based on established chemical transformations and the availability of a key precursor, 4-Chloro-1H-indazol-6-amine.

Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available 4-Chloro-1H-indazol-6-amine.^{[3][4]}



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Caption: Proposed synthetic workflow for **4-Chloro-1H-indazol-6-ol**.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Chloro-1H-indazol-6-amine

- Dissolve 4-Chloro-1H-indazol-6-amine (1 equivalent) in an aqueous solution of a strong mineral acid, such as sulfuric acid, at a temperature of 0-5 °C.
- Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to ensure the stability of the resulting diazonium salt.
- Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.

Rationale: The diazotization of an aromatic amine is a standard and reliable method for converting the amino group into a diazonium group, which is an excellent leaving group. The use of a strong acid and low temperature is critical to prevent premature decomposition of the diazonium salt and unwanted side reactions.

Step 2: Hydrolysis of the Diazonium Salt

- Slowly warm the solution containing the diazonium salt to room temperature and then gently heat to approximately 50-60 °C.
- Vigorous evolution of nitrogen gas will be observed as the diazonium group is displaced by a hydroxyl group from the aqueous solvent.
- Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.
- Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **4-Chloro-1H-indazol-6-ol** by recrystallization or column chromatography.

Rationale: The hydrolysis of the diazonium salt is a classic method for the synthesis of phenols from anilines. The reaction proceeds via an SN1-type mechanism where dinitrogen gas is liberated, and the resulting aryl cation is trapped by water.

Analytical Characterization

The structure of the synthesized **4-Chloro-1H-indazol-6-ol** should be confirmed by standard analytical techniques:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating character of the hydroxyl group. Signals for the phenolic proton and the indazole N-H proton will also be present, and their chemical shifts may be concentration-dependent.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of **4-Chloro-1H-indazol-6-ol**, confirming its elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (around $3200\text{-}3600\text{ cm}^{-1}$) and the N-H stretch of the indazole ring (around $3300\text{-}3500\text{ cm}^{-1}$).

Applications in Drug Discovery

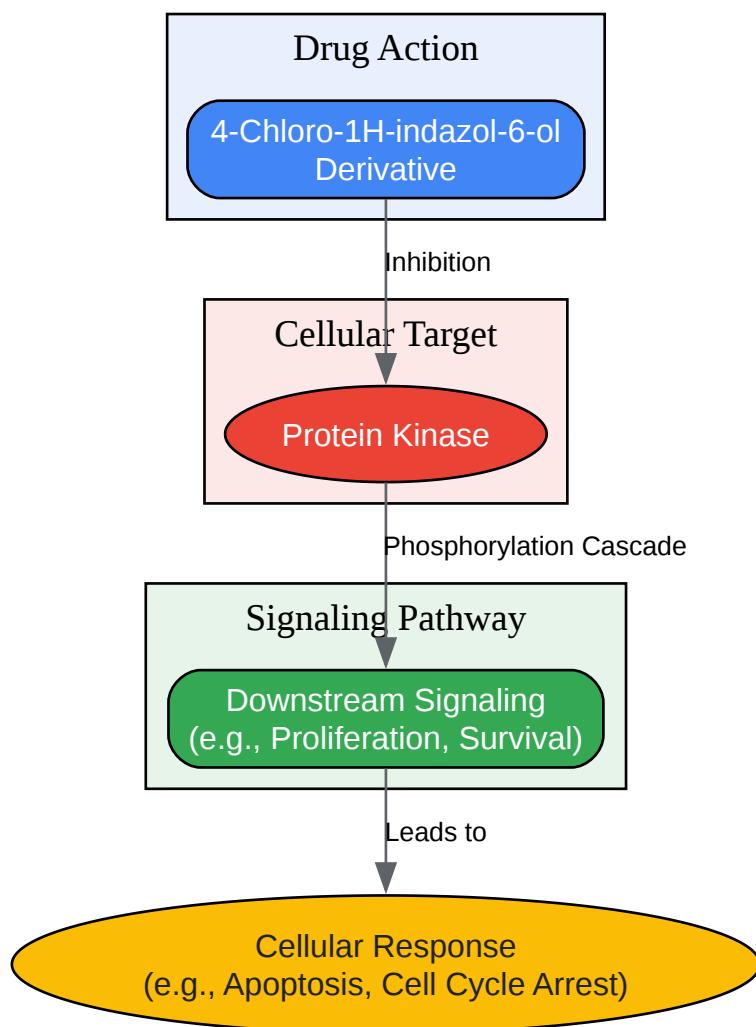
Substituted indazoles are prominent in modern drug discovery, particularly in the development of kinase inhibitors for oncology. The structural features of **4-Chloro-1H-indazol-6-ol** make it an attractive scaffold for the synthesis of targeted therapeutics.

Role as a Key Intermediate

4-Chloro-1H-indazol-6-ol can serve as a versatile intermediate for further functionalization. The hydroxyl group can be readily converted into an ether or ester, allowing for the introduction of various side chains to modulate the compound's biological activity and pharmacokinetic properties. The indazole nitrogen can also be alkylated or arylated to explore different substitution patterns.

Potential as a Kinase Inhibitor Scaffold

Many clinically approved kinase inhibitors feature a heterocyclic core that forms key hydrogen bonding interactions with the hinge region of the kinase active site. The indazole scaffold, with its hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen) functionalities, is well-suited for this purpose. The 6-hydroxyl group of **4-Chloro-1H-indazol-6-ol** can provide an additional hydrogen bonding interaction, potentially enhancing the binding affinity and selectivity for specific kinases.



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Caption: Potential mechanism of action for a **4-Chloro-1H-indazol-6-ol**-based kinase inhibitor.

Conclusion

4-Chloro-1H-indazol-6-ol represents a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its predicted chemical properties and plausible synthetic route from readily available starting materials make it an accessible and attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The insights provided in this guide are intended to empower researchers and drug development professionals to explore the potential of this and related indazole derivatives in their quest for new and effective medicines.

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